Cas no 1628638-77-6 (6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride)

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is a synthetic organic compound belonging to the tetrahydroisoquinoline class. It features a methoxy substituent at the 6-position and a hydroxyl group at the 5-position, contributing to its distinct chemical reactivity and potential pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for research applications in medicinal chemistry and neuroscience. This compound is of interest due to its structural similarity to biologically active alkaloids, which may influence neurotransmitter systems. Its well-defined synthesis route and high purity make it a valuable intermediate for further chemical modifications or biological studies.
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride structure
1628638-77-6 structure
商品名:6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
CAS番号:1628638-77-6
MF:C10H14ClNO2
メガワット:215.676661968231
CID:4702597
PubChem ID:90411180

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol HCl
    • 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
    • QFKSZXYBDFWOFB-UHFFFAOYSA-N
    • 5-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • インチ: 1S/C10H13NO2.ClH/c1-13-9-3-2-7-6-11-5-4-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H
    • InChIKey: QFKSZXYBDFWOFB-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC1=C(C=CC2CNCCC=21)OC

計算された属性

  • せいみつぶんしりょう: 215.0713064g/mol
  • どういたいしつりょう: 215.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM229414-5g
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
1628638-77-6 97%
5g
$1834 2021-08-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12368-5g
6-methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
1628638-77-6 95%
5g
$1358 2023-09-07
Chemenu
CM229414-1g
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
1628638-77-6 97%
1g
$*** 2023-03-30
A2B Chem LLC
AI38055-5g
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hcl
1628638-77-6
5g
$3336.00 2024-04-20
Chemenu
CM229414-1g
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
1628638-77-6 97%
1g
$611 2021-08-04

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride 関連文献

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochlorideに関する追加情報

Introduction to 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride (CAS No: 1628638-77-6)

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1628638-77-6, belongs to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities and pharmacological potential. The presence of a methoxy group at the 6-position and the hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further research and development in drug discovery.

The structural framework of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride consists of a benzene ring fused with a piperidine ring, with additional functional groups that contribute to its unique chemical properties. This configuration is reminiscent of many natural products and synthetic derivatives that have shown promise in preclinical studies. The hydrochloride salt form not only improves the compound's stability but also facilitates its use in various experimental settings, including in vitro assays and in vivo models.

In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their potential role in treating neurological disorders, cardiovascular diseases, and cancer. The methoxy-substituted tetrahydroisoquinoline scaffold has been particularly studied for its ability to modulate neurotransmitter systems and inhibit key enzymes involved in disease pathways. For instance, studies have indicated that compounds within this class may interact with monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels.

One of the most compelling aspects of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is its reported interaction with serotonin receptors, particularly the 5-HT1A receptor. Serotonin receptor modulation has been implicated in various therapeutic contexts, including anxiety reduction and cognitive enhancement. Preliminary findings suggest that this compound may exhibit anxiolytic effects without the side effects commonly associated with traditional serotonin receptor agonists. This makes it an attractive candidate for further exploration in psychiatric drug development.

Furthermore, the compound's structural similarity to natural alkaloids found in plants has prompted investigations into its potential as a lead structure for drug discovery. Natural products have historically been a rich source of bioactive molecules, and tetrahydroisoquinoline derivatives are no exception. The methoxy group at the 6-position may play a critical role in determining the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Recent advances in computational chemistry have enabled researchers to predict the binding affinity of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride to various biological targets with high accuracy. Molecular docking studies have shown that this compound can bind effectively to proteins involved in cell signaling pathways relevant to neurodegenerative diseases. These findings align with emerging research suggesting that modulating specific signaling cascades may slow down or even reverse the progression of conditions such as Parkinson's disease and Alzheimer's disease.

The hydrochloride salt form of this compound is particularly noteworthy for its improved pharmacological properties. Salts are often used in pharmaceutical formulations to enhance solubility and stability while maintaining or even improving bioavailability. In the case of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride, the chloride ion interacts favorably with the amine group present in the tetrahydroisoquinoline core, resulting in a stable crystalline structure that is amenable to formulation into tablets or capsules.

Current research is also exploring the potential of this compound as an intermediate in synthesizing more complex derivatives with enhanced therapeutic profiles. The versatility of the tetrahydroisoquinoline scaffold allows for modifications at multiple positions without losing core biological activity. This flexibility is particularly valuable when designing molecules intended for targeted therapy.

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale while maintaining stringent quality control measures. These improvements are essential for advancing from preclinical studies to clinical trials where reproducibility and consistency are paramount.

In conclusion,6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride (CAS No: 1628638-77-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with reported biological activities make it an attractive molecule for developing new treatments for neurological and other diseases. As research continues to uncover new applications for tetrahydroisoquinoline derivatives,6-Methoxy analogs are likely to play an increasingly important role in drug discovery pipelines.

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